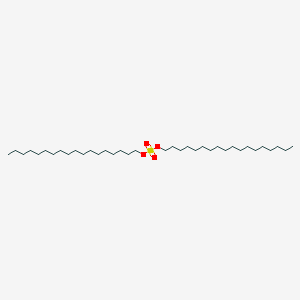
4-chloro-2-methylisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and significant applications in various fields such as pharmaceuticals, herbicides, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products:
Applications De Recherche Scientifique
4-Chloro-2-methylisoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymer additives
Mécanisme D'action
The mechanism of action of 4-chloro-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it may inhibit β-amyloid protein aggregation, indicating a possible role in treating Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
N-Substituted imides: These compounds share a similar isoindoline-1,3-dione core structure and are used in various applications, including pharmaceuticals and organic synthesis.
Isoindoline derivatives: These compounds are structurally related and exhibit similar chemical reactivity and biological activities.
Uniqueness: 4-Chloro-2-methylisoindoline-1,3-dione is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity patterns compared to other isoindoline-1,3-dione derivatives .
Propriétés
Numéro CAS |
66653-93-8 |
|---|---|
Formule moléculaire |
C9H6ClNO2 |
Poids moléculaire |
195.6 g/mol |
Nom IUPAC |
4-chloro-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H6ClNO2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,1H3 |
Clé InChI |
JXEBMICIRKHPED-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
SMILES canonique |
CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1-Ethylpropyl)amino]ethanol](/img/structure/B3055670.png)


![N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide](/img/structure/B3055674.png)

![Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]-](/img/structure/B3055677.png)



